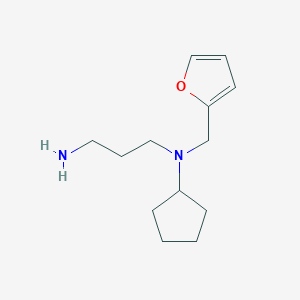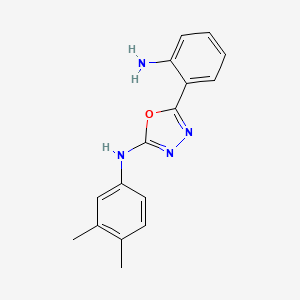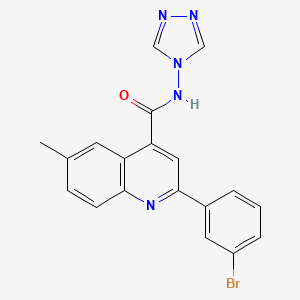
N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine
Übersicht
Beschreibung
N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine belongs to a class of chemicals that typically involve complex organic frameworks. These compounds are often investigated for their potential in various applications due to their unique chemical and physical properties. The compound's structure suggests it could have interesting binding properties and reactivity due to the presence of the diamine functional group and the furan ring.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including condensation, reduction, and protection-deprotection strategies. For instance, compounds with similar frameworks have been synthesized through the reduction of corresponding amides, obtained by the addition of chiral lithium amide to an α,β-unsaturated ester, showcasing the complexity and specificity of synthesis routes in this chemical domain (Belda et al., 2023).
Molecular Structure Analysis
Structural characterization is pivotal in understanding the chemical behavior of such compounds. X-ray diffraction analysis is commonly employed to elucidate the molecular and crystal structure, offering insights into the spatial arrangement of atoms and the stereochemistry involved. Studies on related compounds emphasize the role of hydrogen bonding and π-π interactions in defining the crystalline structure and stability (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
Chemical reactions involving diamines can be quite diverse, including cyclocondensation and complex formation. The presence of the diamine group allows for its participation in forming coordination compounds, where it can act as a ligand to metal ions, demonstrating the compound's versatility in chemical reactions. For example, the condensation of diamines with orthoformates has been explored for the synthesis of macrocyclic and complex compounds (Paulsen & Madsen, 2004).
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis in Heterocyclic Compounds
N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine and related compounds play a role in the microwave-assisted synthesis of cyclic amidinium salts. This process is valuable for efficiently creating heterocyclic compounds like imidazolinium or tetrahydropyrimidinium salts, which have numerous applications, including as precursors for N-heterocyclic carbenes, organocatalysts, and ionic liquids (Aidouni et al., 2008).
Synthesis of Macrocycles
Another application is in the formation of macrocyclic compounds. The cyclocondensation of N,N'-dimesityl-propane-1,3-diamine with other compounds can lead to the formation of macrocycles under specific conditions, demonstrating the potential for creating complex molecular structures (Paulsen & Madsen, 2004).
Development of Polymer Materials
In the field of polymer science, derivatives of this compound are used in synthesizing furanic-aromatic polyamides. These polymers' properties, such as thermal stability, are of interest in materials science (Abid et al., 2004).
Medicinal Chemistry and Biochemistry
In biochemistry and medicinal chemistry, derivatives of this compound have been explored for their potential in inhibiting enzymes like urease and in anti-leishmanial activities. The binding interactions and inhibitory potentials of these compounds provide insights into new therapeutic avenues (Nayab et al., 2022).
Environmental Chemistry
In environmental chemistry, the interaction of propane-1,3-diamine derivatives with other compounds like sulfuric acid has been studied. These interactions are significant for understanding atmospheric processes and the formation of new particles in the atmosphere (Elm et al., 2016).
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N'-(furan-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-8-4-9-15(12-5-1-2-6-12)11-13-7-3-10-16-13/h3,7,10,12H,1-2,4-6,8-9,11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLUAFKAADLDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCCN)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2-chloroanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224362.png)
![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1224366.png)
![N-(3-cyano-2-thiophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1224367.png)
![N'-(5-Chloro-2-pyridinyl)-N-[cis-2-(2,6-difluorophenyl)cyclopropyl]-thiourea](/img/structure/B1224368.png)
![2-(3-Pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole](/img/structure/B1224370.png)
![1-[(4-methylphenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester](/img/structure/B1224371.png)
![[3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1224372.png)
![N-[2,5-diethoxy-4-[[ethylamino(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide](/img/structure/B1224373.png)
![2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-8-purinyl)thio]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B1224374.png)

![1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2,4-difluorophenyl)urea](/img/structure/B1224376.png)